molecular formula C9H11ClO2S B13012938 Methyl 4-chloro-5-propylthiophene-2-carboxylate CAS No. 1399656-69-9

Methyl 4-chloro-5-propylthiophene-2-carboxylate

Cat. No.: B13012938
CAS No.: 1399656-69-9
M. Wt: 218.70 g/mol
InChI Key: MYQOZXJFOCEWHE-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-propylthiophene-2-carboxylate is a synthetic thiophene derivative characterized by a methyl ester group at position 2, a chlorine substituent at position 4, and a propyl chain at position 5 of the thiophene ring. The chlorine atom (electron-withdrawing) and propyl chain (lipophilic) are critical modifiers of its reactivity, solubility, and biological activity.

Properties

CAS No.

1399656-69-9

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

methyl 4-chloro-5-propylthiophene-2-carboxylate

InChI

InChI=1S/C9H11ClO2S/c1-3-4-7-6(10)5-8(13-7)9(11)12-2/h5H,3-4H2,1-2H3

InChI Key

MYQOZXJFOCEWHE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-5-propylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-5-propylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-5-propylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 4-chloro-5-propylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structural similarity to other biologically active thiophene derivatives suggests potential interactions with proteins involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-Chloro-3-Hydroxy-5-Methylsulfanylthiophene-2-Carboxylate (CAS 104386-68-7)

  • Molecular Formula : C₇H₇ClO₃S₂ vs. C₉H₁₁ClO₂S (target compound).
  • Functional Groups : The analogue features a hydroxyl (-OH) and methylsulfanyl (-SCH₃) group, while the target compound substitutes these with a propyl (-C₃H₇) chain.
  • Key Properties: Lipophilicity: The analogue’s XLogP3 is 3.5 . The target’s propyl group likely increases logP (estimated ~4.2), enhancing membrane permeability. Hydrogen Bonding: The analogue has 1 donor and 5 acceptors, enabling stronger intermolecular interactions. The target lacks -OH, reducing hydrogen bonding capacity, which may lower melting points and increase volatility. Reactivity: The hydroxyl group in the analogue increases susceptibility to oxidation, whereas the target’s chlorine and ester groups may favor hydrolysis or nucleophilic substitution.

Sandaracopimaric Acid Methyl Ester (Plant Resin Derivative)

  • Structure: A diterpenoid methyl ester with a fused cyclic system .
  • Comparison: Volatility: Gas chromatography () shows diterpenoid esters have longer retention times due to higher molecular weights (>300 g/mol) vs. the target (~220 g/mol). Applications: Natural esters like sandaracopimaric acid are used in traditional medicines; the synthetic target may serve as a bioactive scaffold with tunable side chains.

Methyl Salicylate (Volatile Organic Compound)

  • Properties: notes methyl salicylate’s vapor pressure (0.13 kPa at 25°C) and solubility in water (0.07 g/L) .
  • Contrast : The target’s chlorine and propyl groups reduce water solubility (<0.01 g/L estimated) and increase vapor pressure (~0.3 kPa), making it more volatile than methyl salicylate.

Data Table: Estimated Properties of Methyl 4-Chloro-5-Propylthiophene-2-Carboxylate vs. Analogues

Property Target Compound Methyl 4-Chloro-3-Hydroxy-5-Methylsulfanylthiophene-2-Carboxylate Sandaracopimaric Acid Methyl Ester Methyl Salicylate
Molecular Weight (g/mol) ~220 238.7 >300 152.1
XLogP3 ~4.2 (estimated) 3.5 ~6.0 (estimated) 2.1
Hydrogen Bond Donors 0 1 1 1
Hydrogen Bond Acceptors 2 5 3 3
Water Solubility (g/L) <0.01 (estimated) Low (data unavailable) <0.001 0.07
Key Functional Groups Cl, COOCH₃, C₃H₇ Cl, OH, SCH₃, COOCH₃ Diterpenoid backbone, COOCH₃ OH, COOCH₃

Research Findings and Implications

Substituent Effects on Reactivity and Stability

  • Chlorine Substituent : The electron-withdrawing Cl at position 4 stabilizes the ester group against hydrolysis compared to methyl salicylate, where the electron-donating -OH adjacent to the ester accelerates degradation .

Crystallography and Hydrogen Bonding

  • highlights hydrogen bonding’s role in molecular packing . The target compound’s lack of -OH groups may result in less ordered crystal structures compared to the hydroxyl-bearing analogue, affecting melting points and formulation stability.

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